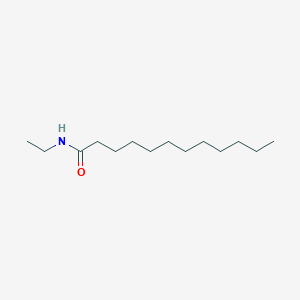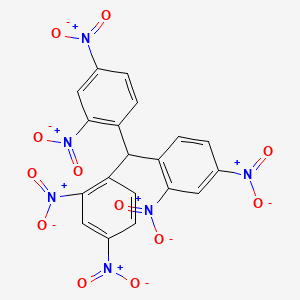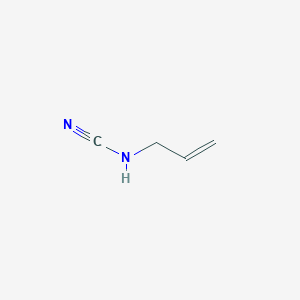
Hexamethylbenzene-d18
概要
説明
Hexamethylbenzene-d18 is a deuterated form of hexamethylbenzene, where all hydrogen atoms are replaced by deuterium atoms. Its molecular formula is C6(CD3)6, and it has a molecular weight of 180.38 g/mol . This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Hexamethylbenzene-d18 can be synthesized through the deuteration of hexamethylbenzene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific conditions. Industrial production methods typically involve the use of catalysts to facilitate the exchange reaction, ensuring high isotopic purity and yield .
化学反応の分析
Hexamethylbenzene-d18 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of hexamethylbenzene derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions, such as nitration, can occur using reagents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). .
科学的研究の応用
Hexamethylbenzene-d18 has a wide range of applications in scientific research:
Chemistry: It is used as a standard in NMR spectroscopy due to its well-defined chemical shifts and high isotopic purity.
Biology: The compound can be used in metabolic studies to trace biochemical pathways involving methyl groups.
Medicine: this compound is utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: It is employed in the synthesis of other deuterated compounds and as a reference material in analytical chemistry .
作用機序
The mechanism of action of hexamethylbenzene-d18 primarily involves its role as a tracer in NMR spectroscopy. The deuterium atoms in the compound provide distinct signals that can be easily distinguished from hydrogen atoms, allowing researchers to study molecular structures and dynamics. The molecular targets and pathways involved depend on the specific application, such as tracing metabolic pathways or studying drug interactions .
類似化合物との比較
Hexamethylbenzene-d18 can be compared with other deuterated aromatic compounds, such as:
Benzene-d6: Used as a solvent in NMR spectroscopy.
Toluene-d8: Another deuterated solvent with applications in NMR studies.
Xylene-d10: Used in NMR spectroscopy and other analytical techniques.
This compound is unique due to its fully deuterated methyl groups, providing distinct advantages in studies involving methyl group dynamics and interactions .
特性
IUPAC Name |
1,2,3,4,5,6-hexakis(trideuteriomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWFEBAXEOLKSG-NBDUPMGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID ETHYL ESTER](/img/structure/B3031440.png)













